2,3,4-トリ-O-アセチル-1-アジド-1-デオキシ-β-D-アラビノピラノシルシアニド

説明

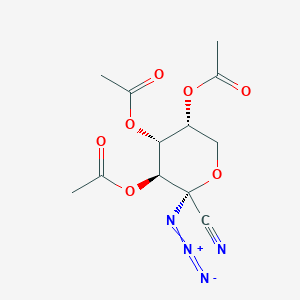

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide is a significant compound extensively utilized within the biomedical industry. It plays a pivotal role in the synthesis of antiviral and antitumor medications due to its exceptional capacity to impede the proliferation of specific cancer cells. The compound has a molecular formula of C12H14N4O7 and a molecular weight of 326.26 .

科学的研究の応用

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide is extensively utilized in scientific research due to its versatile applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of antiviral and antitumor agents.

Biology: The compound is employed in biochemical studies to investigate the mechanisms of action of various enzymes and biological pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with antiviral and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active molecules.

準備方法

The synthesis of 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide typically involves the acetylation of 1-azido-1-deoxy-b-D-arabinopyranosyl cyanide. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .

Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the production of high-purity compounds suitable for pharmaceutical applications. The synthesis process is optimized to achieve high efficiency and cost-effectiveness while maintaining stringent quality control standards.

化学反応の分析

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents. For example, the azido group can be reduced to an amino group using hydrogenation or other reducing agents.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include hydrogenation catalysts, acidic or basic hydrolysis agents, and cycloaddition catalysts. The major products formed from these reactions include amino derivatives, deacetylated compounds, and triazole derivatives.

作用機序

The mechanism of action of 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide involves its ability to interfere with the replication of viral and cancer cells. The azido group can be metabolically activated to form reactive intermediates that inhibit the function of essential enzymes involved in DNA and RNA synthesis. This inhibition leads to the suppression of viral replication and the proliferation of cancer cells.

類似化合物との比較

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide can be compared with other similar compounds, such as:

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-b-D-glucopyranose: This compound also contains an azido group and multiple acetyl groups, but it differs in the sugar moiety and the position of the azido group.

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-xylopyranosyl cyanide: Similar in structure but with a different sugar moiety, this compound exhibits different reactivity and biological activity.

The uniqueness of 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide lies in its specific sugar moiety and the position of the azido group, which confer distinct chemical and biological properties.

生物活性

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide (CAS No. 168567-91-7) is a synthetic glycoside derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its azido and acetyl functional groups, which may influence its interaction with biological systems.

- Molecular Formula : C₁₂H₁₄N₄O₇

- Molecular Weight : 326.262 g/mol

- CAS Number : 168567-91-7

Biological Activity Overview

The biological activity of 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide has been explored in various studies, highlighting its potential in several therapeutic areas.

Anticancer Activity

Research indicates that glycosides, including derivatives like 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of signaling cascades associated with cell survival and proliferation.

- Case Study : In vitro studies have shown that this compound can inhibit the proliferation of human leukemia cells (HL-60) and solid tumor cell lines (A549 lung adenocarcinoma) at micromolar concentrations.

Antiviral Properties

Glycosides are known to exhibit antiviral properties by interfering with viral replication mechanisms. The azido group in this compound may enhance its ability to disrupt viral entry or replication processes:

- Research Findings : Preliminary studies suggest that derivatives similar to this compound can inhibit the replication of certain viruses by targeting viral glycoproteins.

Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against HL-60 and A549 | |

| Antiviral | Inhibition of viral replication | |

| Antioxidant | Potential to scavenge free radicals |

The biological effects of 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggers apoptotic pathways via caspase activation.

- Inhibition of Metastasis : Reduces migration and invasion capabilities in metastatic cancer models.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- A study published in Phytochemistry demonstrated that derivatives with similar structures possess significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development.

- Another research focused on glycosides indicated their role as potential antiviral agents, emphasizing the need for further exploration into their mechanism against specific viral strains.

特性

IUPAC Name |

[(3R,4R,5S,6S)-4,5-diacetyloxy-6-azido-6-cyanooxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O7/c1-6(17)21-9-4-20-12(5-13,15-16-14)11(23-8(3)19)10(9)22-7(2)18/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQOBHCPCLXJGP-WYUUTHIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451063 | |

| Record name | 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168567-91-7 | |

| Record name | 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。